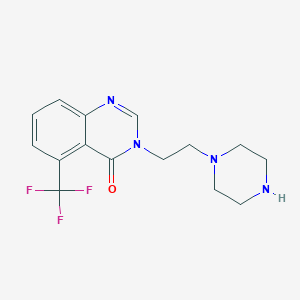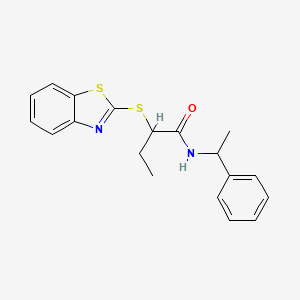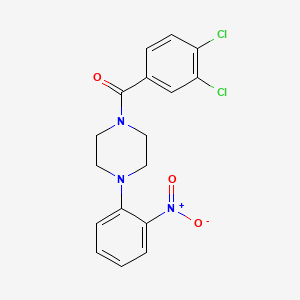
3-(2-piperazin-1-ylethyl)-5-(trifluoromethyl)quinazolin-4(3H)-one
Overview
Description
3-(2-piperazin-1-ylethyl)-5-(trifluoromethyl)quinazolin-4(3H)-one, commonly known as TQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. TQ is a quinazolinone derivative that exhibits promising biological activities, including anticancer, antifungal, and antibacterial properties. The unique chemical structure and pharmacological activities of TQ have made it an attractive target for scientific research.
Scientific Research Applications
Antiaggregative Activity
3-(2-piperazin-1-ylethyl)-5-(trifluoromethyl)quinazolin-4(3H)-one and its derivatives have been explored for their antiaggregative activity. A series of 2-piperazin-1-yl-quinazolines were synthesized and demonstrated potent inhibition of platelet aggregation in vitro. These compounds also effectively blocked FITC-Fg binding to αIIbβ3 integrin in human platelets, indicating their potential as therapeutic agents for conditions where platelet aggregation is a concern (Krysko et al., 2016).
Corrosion Inhibition
Piperazine-substituted quinazolin-4(3H)-one derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This discovery provides a new avenue for the development of corrosion inhibitors, particularly in industrial applications where metal protection is crucial (Chen et al., 2021).
Antihypertensive Activity
Quinazoline derivatives have been identified as potent α1-adrenoceptor antagonists, indicating their potential in the treatment of hypertension. Pharmacological activities of these compounds were studied in rat models, showing significant effects on blood pressure regulation (Yen et al., 1996).
Cytotoxicity in Cancer Research
Derivatives of 3-(2-piperazin-1-ylethyl)-5-(trifluoromethyl)quinazolin-4(3H)-one have been synthesized and tested for their cytotoxic effects against various cancer cell lines, including lung, colon, liver, and leukemia cells. This research is significant in the ongoing search for effective cancer therapies (Cao et al., 2009).
properties
IUPAC Name |
3-(2-piperazin-1-ylethyl)-5-(trifluoromethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c16-15(17,18)11-2-1-3-12-13(11)14(23)22(10-20-12)9-8-21-6-4-19-5-7-21/h1-3,10,19H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCEJNRMZHOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC3=CC=CC(=C3C2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-piperazin-1-ylethyl)-5-(trifluoromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065970.png)

![4-ethyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4065980.png)
![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}methanamine](/img/structure/B4065985.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4065991.png)
![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methylphenyl)methanone]](/img/structure/B4065992.png)
![N-allyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065994.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzenesulfonamide](/img/structure/B4066004.png)
amino]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4066036.png)
![N-benzyl-2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4066041.png)
![2-(2-fluorobenzyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4066045.png)

![N-(2-furylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B4066068.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropyl-N-methylacetamide](/img/structure/B4066076.png)